An In-depth Technical Guide to the Chemical Properties of 4-Isopropoxypyridin-2-amine
An In-depth Technical Guide to the Chemical Properties of 4-Isopropoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxypyridin-2-amine is a substituted aminopyridine derivative of increasing interest within the fields of medicinal chemistry and drug discovery. Its unique structural combination of a pyridin-2-amine core, a known pharmacophore, with a 4-isopropoxy group suggests its potential as a versatile building block for the synthesis of novel bioactive molecules. The electronic and steric properties imparted by these functionalities can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted chemical properties of 4-Isopropoxypyridin-2-amine, offering insights into its handling, reactivity, and potential applications.
Chemical Identity and Physical Properties
Detailed experimental data for 4-Isopropoxypyridin-2-amine is not extensively available in the public domain. However, based on its structure and data from closely related analogs, we can infer its key physicochemical properties.
| Property | Value | Source/Comment |
| IUPAC Name | 4-Isopropoxypyridin-2-amine | |
| CAS Number | 1314353-62-2 | [1] |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Likely a solid at room temperature. | Inferred from similar aminopyridine structures. |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Predicted: 270.2 ± 20.0 °C | Based on the closely related isomer, 5-isopropoxypyridin-2-amine[2]. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is anticipated. | General solubility of aminopyridine derivatives. |
| pKa | Predicted: 4.52 ± 0.10 | Based on the closely related isomer, 5-isopropoxypyridin-2-amine[2]. This value reflects the basicity of the pyridine nitrogen. |
Structural Representation
Caption: 2D structure of 4-Isopropoxypyridin-2-amine.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methine proton of the isopropoxy group, and the methyl protons. The chemical shifts of the aminopyridine protons can be influenced by substituents[3]. The amino group protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR would display distinct signals for the six carbons of the pyridine ring and the three carbons of the isopropoxy group.
A general protocol for acquiring NMR spectra is as follows:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Analysis: Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
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N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
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C-H stretching: Aromatic and aliphatic C-H bands around 2850-3100 cm⁻¹.
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C=C and C=N stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
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C-O stretching: A strong band around 1200-1300 cm⁻¹ for the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight. The molecular ion peak (M⁺) would be expected at m/z = 152.10.
Reactivity and Synthetic Utility
The reactivity of 4-Isopropoxypyridin-2-amine is dictated by the interplay of the electron-donating amino and isopropoxy groups and the electron-withdrawing pyridine ring nitrogen.
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Nucleophilicity: The exocyclic amino group is a primary nucleophile and can undergo various reactions such as acylation, alkylation, and condensation. The pyridine ring nitrogen is also nucleophilic and can be protonated or alkylated.
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Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, with the positions directed by the activating amino and isopropoxy groups.
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Utility in Synthesis: 2-Aminopyridines are valuable synthons for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry. They can react with a variety of electrophiles to build complex molecular architectures.
Illustrative Synthetic Pathway
Caption: A potential synthetic route to 4-Isopropoxypyridin-2-amine.
Applications in Drug Discovery
Substituted aminopyridines are prevalent scaffolds in numerous approved drugs and clinical candidates. The 2-aminopyridine moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The 4-isopropoxy group can modulate lipophilicity and metabolic stability, which are crucial for drug-like properties. While specific biological activities of 4-Isopropoxypyridin-2-amine are not yet reported, its structural motifs are found in molecules targeting a wide range of therapeutic areas.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Isopropoxypyridin-2-amine is not publicly available. However, based on the known hazards of similar aminopyridine compounds, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes[4][5][6][7][8].
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses or goggles[4][5][6][7][8].
-
Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin[4][6][7]. They may cause skin and eye irritation and respiratory irritation[4][7].
It is imperative to consult a comprehensive and compound-specific Safety Data Sheet before handling this chemical.
Conclusion
4-Isopropoxypyridin-2-amine presents itself as a promising, yet underexplored, building block for the development of novel chemical entities. While a complete experimental characterization is not yet available, this guide provides a foundational understanding of its expected chemical properties, reactivity, and potential applications based on the established chemistry of related aminopyridine derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential in drug discovery and materials science.
References
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Alkali Metals Limited. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Available from: [Link]
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Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. Available from: [Link]
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Amazon S3. SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Available from: [Link]
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MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
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Journal of the Chemical Society, Dalton Transactions (RSC Publishing). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Available from: [Link]
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RSC Publishing. Synthesis of 2-amino-imidazo[4,5-b]pyridines. Available from: [Link]
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Wikipedia. 2-Aminopyridine. Available from: [Link]
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ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available from: [Link]
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ACS Publications. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]
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Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]
- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
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SIOC Journals. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available from: [Link]
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EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]
- Unknown Source.
Sources
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- 2. 5-isopropoxypyridin-2-amine CAS#: 846549-59-5 [chemicalbook.com]
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